Cas no 1007195-31-4 (2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide)

2-(Naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide is a structurally complex heterocyclic compound featuring a fused thienopyrazole core with a naphthalene and phenyl substituent. Its unique molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive agents. The presence of both electron-rich and electron-deficient moieties may enhance binding interactions with biological targets, while the thienopyrazole system offers stability and synthetic versatility. This compound could serve as a key intermediate in the synthesis of novel pharmaceuticals or as a ligand in catalytic applications. Further research is warranted to explore its pharmacological or material science applications.
2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide structure
1007195-31-4 structure
Product Name:2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide
CAS No:1007195-31-4
MF:C23H19N3O2S
MW:401.480863809586
CID:5782746
Update Time:2025-06-07

2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthaleneacetamide, N-(2,6-dihydro-5-oxido-2-phenyl-4H-thieno[3,4-c]pyrazol-3-yl)-
    • 2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide
    • Inchi: 1S/C23H19N3O2S/c27-22(13-17-9-6-8-16-7-4-5-12-19(16)17)24-23-20-14-29(28)15-21(20)25-26(23)18-10-2-1-3-11-18/h1-12H,13-15H2,(H,24,27)
    • InChI Key: YIINPEQYQXDCBF-UHFFFAOYSA-N
    • SMILES: C1(CC(NC2N(C3=CC=CC=C3)N=C3CS(=O)CC3=2)=O)=C2C(C=CC=C2)=CC=C1

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • Boiling Point: 757.6±60.0 °C(Predicted)
  • pka: 12.56±0.20(Predicted)

2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide Pricemore >>

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Additional information on 2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide

Introduction to 2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide (CAS No. 1007195-31-4)

2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1007195-31-4, belongs to a class of heterocyclic molecules that incorporate multiple fused rings, making it a promising candidate for further investigation in drug discovery and development. The presence of a naphthalen-1-yl group and a thieno[3,4-c]pyrazole core suggests a rich chemical space for interaction with biological targets, which has been a focus of recent research efforts.

The structural complexity of 2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide arises from its multi-ringed system, which includes a benzene derivative (naphthalene) and a thienopyrazole scaffold. This arrangement not only contributes to its distinct chemical properties but also opens up possibilities for diverse pharmacological effects. The acetamide moiety at the nitrogen position further enhances its potential as a bioactive molecule by providing a polar functional group that can interact with biological receptors or enzymes.

In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in natural products and their role as key scaffolds in medicinal chemistry. The thieno[3,4-c]pyrazole core is particularly noteworthy as it has been implicated in various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Researchers have been exploring derivatives of this scaffold to identify novel therapeutic agents with improved efficacy and reduced side effects. The incorporation of a naphthalen-1-yl group into this framework may enhance the compound's solubility and metabolic stability, making it more suitable for clinical applications.

One of the most compelling aspects of 2-(naphthalen-1-yl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}acetamide is its potential to serve as a lead compound for further optimization. The combination of the thienopyrazole and naphthalene moieties provides multiple sites for structural modification, allowing chemists to fine-tune its biological activity. For instance, the substitution pattern on the naphthalenyl ring can be altered to modulate binding affinity to target proteins, while changes to the thienopyrazole core can influence metabolic pathways and toxicity profiles.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like 2-(naphthalen-1-y)-N-{5-oxo - 2 - phenyl - 2 H , 4 H , 6 H - 5 lambda 4 - thieno [ 3 , 4 - c ] pyrazol - 3 - yl } acetamide (CAS No. 1007195 - 31 - 4) exemplify how structurally complex molecules can offer new opportunities for therapeutic intervention. By leveraging computational methods and high-throughput screening techniques, researchers can rapidly assess the potential of such compounds against various disease targets. This approach has led to the identification of several promising candidates that are now undergoing further preclinical evaluation.

The synthesis of 2-(naphthalen -1 - yl ) - N - {5-oxo - 2 - phenyl - 2 H , 4 H , 6 H - 5 lambda 4 - thieno [3 , 4 - c ] pyrazol -3 - yl } acetamide (CAS No.1007195 -31 -4) presents both challenges and opportunities for synthetic chemists. The multi-ringed structure requires careful planning to ensure regioselectivity and high yields during preparation. However, advances in synthetic methodologies have made it possible to construct such complex molecules with increasing efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been particularly useful in assembling the desired framework.

The pharmacological evaluation of 2-(naphthalen –1 – yl ) – N – {5-oxo – 2 – phenyl – 2 H , 4 H ,6 H –5 lambda – thieno [3 , 4 – c ] pyrazol–3– yl } acetamide (CAS No .1007195–31–4) is currently underway in several research laboratories. Preliminary data suggest that this compound exhibits interesting interactions with enzymes and receptors involved in inflammatory pathways. These findings are consistent with the known activities of related heterocyclic compounds and warrant further investigation into its therapeutic potential. Additionally,the compound's ability to cross cell membranes may make it an attractive candidate for oral administration.

The development of new drug candidates is a lengthy and complex process that involves multiple stages of testing and validation. However, compounds like 2-(naphthalen–1– yl ) – N – {5-oxo–2–phenyl–2 H , 4 H ,6 H –5 lambda– thieno [3 , 4 – c ] pyrazol–3– yl } acetamide (CAS No .1007195–31–4) provide valuable starting points for innovation in pharmaceutical research. By understanding their structure-function relationships, scientists can design more effective drugs with improved safety profiles。 The integration of computational modeling, bioinformatics,and experimental validation will be crucial in realizing this goal.

In conclusion,2-(naphthalen–1– yl ) – N – {5-oxo–2–phenyl–2 H , 4 H ,6 H –5 lambda– thieno [3 , 4 – c ] pyrazol–3– yl } acetamide (CAS No .1007195–31–) is a structurally fascinating compound with significant potential in pharmaceutical applications。 Its unique combination of functional groups makes it an attractive scaffold for drug discovery, while its complex architecture offers opportunities for further optimization。 As research continues,this molecule is likely to play an important role in the development of novel therapeutic agents that address unmet medical needs。

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